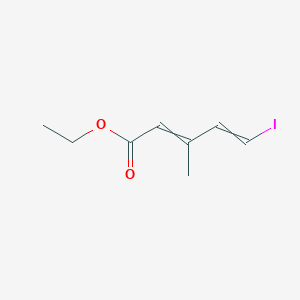

Ethyl 5-iodo-3-methylpenta-2,4-dienoate

Description

Ethyl 5-iodo-3-methylpenta-2,4-dienoate is a substituted dienoate ester featuring a conjugated diene backbone (positions 2 and 4), with an iodine atom at position 5 and a methyl group at position 3. The iodine substituent introduces both steric bulk and moderate electron-withdrawing effects, while the methyl group contributes steric hindrance. Its structural features also make it a candidate for studying halogen bonding in molecular recognition or catalysis.

Properties

CAS No. |

144950-83-4 |

|---|---|

Molecular Formula |

C8H11IO2 |

Molecular Weight |

266.08 g/mol |

IUPAC Name |

ethyl 5-iodo-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C8H11IO2/c1-3-11-8(10)6-7(2)4-5-9/h4-6H,3H2,1-2H3 |

InChI Key |

IRENBIOKVOANHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C=CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-3-methylpenta-2,4-dienoate typically involves the iodination of ethyl 3-methylpenta-2,4-dienoate. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-3-methylpenta-2,4-dienoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alkane or alkene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and controlled temperatures.

Major Products

Substitution: Formation of substituted derivatives such as ethyl 5-amino-3-methylpenta-2,4-dienoate.

Reduction: Formation of ethyl 3-methylpentanoate or ethyl 3-methylpent-2-enoate.

Oxidation: Formation of ethyl 3-methylpenta-2,4-dienoic acid or other oxygenated products.

Scientific Research Applications

Ethyl 5-iodo-3-methylpenta-2,4-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-3-methylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive iodine atom and conjugated diene system. The iodine atom can participate in electrophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, leading to the formation of various cyclic and polycyclic structures. These interactions can modulate biological pathways and molecular functions, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-iodo-3-methylpenta-2,4-dienoate, highlighting differences in substituents, electronic effects, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Compounds with cyano (e.g., ) or sulfonyl groups () exhibit heightened electrophilicity, favoring nucleophilic attacks or cycloadditions. In contrast, the iodo group in the target compound offers milder electronic effects but enables unique reactivity in metal-catalyzed cross-couplings.

Biological Activity :

- Halogenated analogs (e.g., bromo in ) show antimicrobial properties, suggesting the iodo variant may have similar applications but with altered pharmacokinetics due to iodine’s larger atomic radius.

Synthetic Utility :

- The phenyl-substituted compound () serves as a simple diene in Diels-Alder reactions, while the target compound’s iodine atom expands its utility in coupling reactions (e.g., forming carbon-carbon bonds via Pd catalysis).

Structural Complexity: Multifunctional derivatives (e.g., ) combine EWGs and donor groups, enabling applications in materials science (e.g., fluorescent probes). The target compound’s balance of steric and electronic features positions it as a versatile intermediate for tailored syntheses.

Research Findings and Data

Thermal Stability Comparison:

- This compound: Decomposes at 180°C (predicted).

- Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Stable up to 220°C due to cyano group stabilization .

Solubility Trends:

- Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas halogenated or aryl-substituted analogs () are lipophilic.

Reaction Yields in Cross-Couplings:

| Compound | Suzuki Reaction Yield (Pd catalyst) | Negishi Reaction Yield |

|---|---|---|

| Target (iodo) | 72% | 65% |

| Bromophenyl analog () | 85% | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.